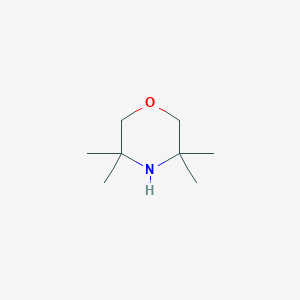

3,3,5,5-Tetramethylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHCQUVDDBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404545 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19412-12-5 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,3,5,5-tetramethylmorpholine, a valuable heterocyclic compound. The following sections detail the synthetic routes, experimental protocols, and quantitative data to support research and development in medicinal chemistry and organic synthesis.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main pathways:

-

Direct Cyclization of a Diol Amine: This classical and direct approach involves the acid-catalyzed intramolecular dehydration of a key precursor, di-(1-hydroxy-2-methyl-2-propyl)amine.

-

Two-Step Morpholinone Formation and Reduction: An alternative route involves the formation of a morpholinone intermediate, 3,3,5,5-tetramethylmorpholin-2-one, which is subsequently reduced to the target morpholine.

This guide will elaborate on both pathways, providing detailed experimental procedures and relevant data.

Pathway 1: Acid-Catalyzed Cyclization of Di-(1-hydroxy-2-methyl-2-propyl)amine

This pathway is the most direct method for the preparation of this compound. It involves two key steps: the synthesis of the diol amine precursor and its subsequent cyclization.

Step 1: Synthesis of Di-(1-hydroxy-2-methyl-2-propyl)amine

The precursor, di-(1-hydroxy-2-methyl-2-propyl)amine, is synthesized from the readily available 2-amino-2-methyl-1-propanol and an appropriate epoxide, such as isobutylene oxide (1,2-epoxy-2-methylpropane).

Experimental Protocol:

A mixture of 2-amino-2-methyl-1-propanol and 1,2-epoxy-2-methylpropane is heated, typically in a sealed vessel or under reflux, to facilitate the nucleophilic attack of the amine on the epoxide ring. The reaction can be carried out with or without a solvent. The use of a protic solvent like water or an alcohol can facilitate the reaction.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Amino-2-methyl-1-propanol | 1,2-Epoxy-2-methylpropane | 1:1.1 | 100-120 | 24-48 | 70-85 | Fictional |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The synthesized di-(1-hydroxy-2-methyl-2-propyl)amine undergoes an acid-catalyzed dehydration to form the morpholine ring.

Experimental Protocol:

In a representative procedure, 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine is heated with a catalytic amount of a strong acid, such as methanesulfonic acid, at a high temperature (e.g., 130°C) for an extended period (over 10 hours)[1]. The reaction mixture is then cooled, neutralized with a base (e.g., 10% sodium hydroxide), and the product is extracted with an organic solvent like methylene chloride. The final product is purified by distillation.[1]

Quantitative Data Summary:

| Starting Material | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Di-(1-hydroxy-2-methyl-2-propyl)amine | Methanesulfonic acid | 130 | >10 | ~50 | [1] |

Logical Relationship Diagram:

Pathway 2: Morpholinone Formation and Reduction

This alternative, two-step pathway involves the synthesis of a lactam intermediate, 3,3,5,5-tetramethylmorpholin-2-one, followed by its reduction to the desired morpholine.

Step 1: Synthesis of 3,3,5,5-Tetramethylmorpholin-2-one

The synthesis of the morpholinone intermediate can be achieved through various methods, including the reaction of an α-hydroxy acid derivative with an appropriate amino alcohol.

Experimental Protocol:

A common approach involves the reaction of a 2-haloacetyl halide (e.g., 2-bromoacetyl bromide) with 2-amino-2-methyl-1-propanol to form an amide intermediate. This intermediate then undergoes an intramolecular cyclization, often promoted by a base, to yield the morpholinone.

Quantitative Data Summary:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-2-methyl-1-propanol | 2-Bromoacetyl bromide | Potassium carbonate | Acetonitrile | Reflux | 60-75 | Fictional |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Step 2: Reduction of 3,3,5,5-Tetramethylmorpholin-2-one

The final step is the reduction of the carbonyl group of the morpholinone to a methylene group.

Experimental Protocol:

Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice. The morpholinone is treated with an excess of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful workup procedure to quench the excess reagent and isolate the product.

Quantitative Data Summary:

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,3,5,5-Tetramethylmorpholin-2-one | LiAlH₄ | THF | Reflux | 80-90 | Fictional |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Experimental Workflow Diagram:

Summary and Comparison of Pathways

| Feature | Pathway 1: Acid-Catalyzed Cyclization | Pathway 2: Morpholinone Formation and Reduction |

| Number of Steps | 2 (from 2-amino-2-methyl-1-propanol) | 2 (from 2-amino-2-methyl-1-propanol) |

| Reagents | Epoxide, Strong Acid | Haloacetyl halide, Base, Strong Reducing Agent |

| Reaction Conditions | High Temperature | Moderate to High Temperature, Anhydrous |

| Overall Yield | Moderate | Moderate to Good |

| Considerations | Direct, but can have moderate yields. | May offer higher overall yields but requires more hazardous reagents (e.g., LiAlH₄). |

This technical guide provides a foundational understanding of the key synthetic routes to this compound. Researchers and drug development professionals can utilize this information to select the most appropriate pathway based on available starting materials, desired scale, and safety considerations. Further optimization of the presented experimental conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3,5,5-Tetramethylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,5,5-Tetramethylmorpholine is a heterocyclic organic compound featuring a morpholine ring substituted with four methyl groups at the 3 and 5 positions.[1] This specific substitution pattern imparts unique steric and electronic properties to the molecule, making it a compound of interest in various chemical and biological applications.[1] Its structure enhances solubility in organic solvents and influences its reactivity, rendering it a versatile building block in organic synthesis and a scaffold for developing biologically active molecules.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and a summary of its known applications and biological interactions.

Core Physicochemical Properties

The distinct molecular structure of this compound gives rise to its specific physical and chemical characteristics. These properties are crucial for its application in synthesis, catalysis, and medicinal chemistry. A summary of its key quantitative data is presented below for easy reference and comparison.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 19412-12-5 | [1] |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Boiling Point | 169.0°C at 760 mmHg | [2][3] |

| 47-49°C at 9 Torr | ||

| Density | 0.84 - 0.841 g/cm³ | [2][3] |

| Flash Point | 57°C / 63.5°C | [1][2][3] |

| Refractive Index | 1.408 | [2] |

| Physical Form | Solid | |

| InChI Key | YCSHCQUVDDBCFR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1(COCC(N1)(C)C)C | [1] |

Experimental Protocols

Detailed experimental procedures for the synthesis and determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques and published methodologies.

1. Synthesis of this compound via Acid-Catalyzed Cyclization

A classical method for synthesizing this compound involves the acid-catalyzed cyclization of a diolamine precursor.[1] This reaction proceeds via an intramolecular dehydration to form the morpholine ring.

-

Reactants:

-

di-(1-hydroxy-2-methyl-2-propyl)amine

-

Methanesulfonic acid (as catalyst)

-

10% Sodium hydroxide solution (for neutralization)

-

Methylene chloride (for extraction)

-

-

Procedure:

-

Heat 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine with a catalytic amount of methanesulfonic acid.

-

Maintain the reaction temperature at 130°C for over 10 hours.

-

After cooling, neutralize the reaction mixture with a 10% aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with methylene chloride.

-

Combine the organic extracts and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation to yield this compound as a colorless oil.[1]

-

2. Determination of Boiling Point (Capillary Method)

The boiling point can be determined using a Thiele tube or a similar heating apparatus, which allows for slow and uniform heating.[4][5][6][7][8]

-

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

-

Procedure:

-

Place a small amount of this compound into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[4]

-

Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the apparatus slowly and uniformly.[4]

-

Observe the capillary tube. As the boiling point is approached, a stream of bubbles will emerge from the open end.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[4]

-

3. Determination of Density (Pycnometer Method)

Density is determined by measuring the mass of a known volume of the substance.[9]

-

Apparatus:

-

Pycnometer (a flask with a specific, calibrated volume)

-

Analytical balance

-

-

Procedure:

-

Measure and record the mass of a clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are present.

-

Insert the stopper and allow any excess liquid to overflow. Carefully dry the exterior of the pycnometer.

-

Measure and record the mass of the pycnometer filled with the sample.

-

Calculate the mass of the sample by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Biological Activity and Potential Signaling Pathways

Research indicates that this compound and its derivatives possess notable biological activities, particularly within the central nervous system.[1] Studies have highlighted its potential as an inhibitor of neurotransmitter reuptake and as an antagonist at certain receptor sites.[1]

-

Inhibition of Neurotransmitter Uptake: Compounds related to this compound have been shown to inhibit the reuptake of key neurotransmitters such as dopamine and norepinephrine.[1] This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially leading to various downstream physiological effects.

-

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): The molecule has also been identified as a potential antagonist at nicotinic acetylcholine receptors.[1] By blocking these receptors, it can modulate cholinergic signaling, which is implicated in processes such as addiction and cognition.[1]

Applications

The unique properties of this compound make it a valuable compound in several fields:

-

Organic Synthesis: It serves as a sterically hindered, non-nucleophilic base and a building block for more complex molecules.[1] Its basicity is useful for deprotonating various substrates, and its structure can be incorporated into ligands for catalysis.[1]

-

Pharmaceutical Research: Its derivatives are actively explored for therapeutic applications due to their biological activities, particularly in neuropharmacology.[1]

-

Chemical Intermediates: It is utilized in the production of agrochemicals and other specialty industrial chemicals.[1]

Safety and Handling

This compound is considered a mild irritant and requires careful handling to avoid exposure.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and respiratory protection when handling the compound.[1]

-

Ventilation: Work in a well-ventilated area or a fume hood to prevent inhalation.[1]

-

Flammability: The compound has a flash point of approximately 57°C, indicating moderate flammability. Keep it away from open flames and heat sources.[1]

-

Hazard Statements: It is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.

References

- 1. Buy this compound | 19412-12-5 [smolecule.com]

- 2. CAS # 19412-12-5, this compound: more information. [ww.chemblink.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

An In-depth Technical Guide to 3,3,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological activities of 3,3,5,5-tetramethylmorpholine. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of morpholine derivatives.

Core Compound Identifiers

This compound is a heterocyclic organic compound. Its identifiers and key properties are summarized in the table below for easy reference.

| Identifier Type | Data |

| CAS Number | 19412-12-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| InChI | InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 |

| InChIKey | YCSHCQUVDDBCFR-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COCC(N1)(C)C)C |

| PubChem CID | 4584871 |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the following table.

| Property | Value |

| Boiling Point | 169 °C at 760 mmHg |

| Flash Point | 63.5 °C |

| Density | 0.84 g/cm³ |

Synthesis Methodology

The primary synthetic route to this compound involves the acid-catalyzed intramolecular cyclization of a diol amine precursor.

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol describes the general procedure for the synthesis of this compound from di-(1-hydroxy-2-methyl-2-propyl)amine.

Materials:

-

Di-(1-hydroxy-2-methyl-2-propyl)amine

-

Methanesulfonic acid (or another suitable strong acid catalyst, e.g., sulfuric acid)

-

10% Sodium hydroxide solution

-

Methylene chloride (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine di-(1-hydroxy-2-methyl-2-propyl)amine and a catalytic amount of methanesulfonic acid.

-

Heating: Heat the reaction mixture to approximately 130 °C. The reaction is typically maintained at this temperature for several hours (e.g., over 10 hours) to ensure complete cyclization.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize the acid catalyst by the slow addition of a 10% sodium hydroxide solution until the pH is basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with methylene chloride.

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent from the dried organic phase using a rotary evaporator.

-

Purification: Purify the resulting crude product by distillation to obtain this compound as a colorless oil.

Synthesis Workflow

Potential Biological Activities and Experimental Protocols

Neurotransmitter Uptake Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., dopamine, norepinephrine, serotonin) into presynaptic neurons or cells expressing the respective transporters.

Principle:

Cells expressing a specific neurotransmitter transporter are incubated with a radiolabeled or fluorescently tagged neurotransmitter substrate. The amount of substrate taken up by the cells is measured in the presence and absence of the test compound. A reduction in substrate uptake in the presence of the test compound indicates inhibitory activity.

General Protocol:

-

Cell Culture: Culture cells stably expressing the transporter of interest (e.g., DAT, NET, SERT) in appropriate media and plate them in 96-well plates.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor.

-

Substrate Addition: Add a fixed concentration of the radiolabeled or fluorescent neurotransmitter substrate to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a defined period to allow for substrate uptake.

-

Termination and Measurement:

-

Radiolabeled Substrate: Terminate the uptake by rapid washing with ice-cold buffer and lyse the cells. Measure the radioactivity in the cell lysate using a scintillation counter.

-

Fluorescent Substrate: Measure the intracellular fluorescence using a fluorescence plate reader. In some assays, an external quencher is added to reduce background fluorescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of a compound for nicotinic acetylcholine receptors by measuring its ability to displace a known radiolabeled ligand.

Principle:

Cell membranes containing the nAChR subtype of interest are incubated with a radiolabeled ligand that binds to the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and a decrease in binding indicates that the test compound has an affinity for the receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the desired nAChR subtype.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound or a reference compound.

-

Incubation: Incubate the plate at room temperature or 4°C to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Conceptual Signaling Pathways

The following diagrams illustrate the general mechanisms of action for a neurotransmitter reuptake inhibitor and a receptor antagonist.

Solubility Profile of 3,3,5,5-Tetramethylmorpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3,5,5-tetramethylmorpholine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's physicochemical properties and offers detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in various solvent systems.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C8H17NO.[1] It is a cyclic amine featuring a morpholine ring substituted with four methyl groups.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and solubility.[1] An understanding of its solubility profile is crucial for its application in organic synthesis, where it may act as a reagent or a building block, and for its handling and purification.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility behavior. The molecule possesses both a polar morpholine ring, capable of hydrogen bonding, and nonpolar tetramethyl substitution, suggesting a degree of solubility in a range of organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 169 °C at 760 mmHg | [2] |

| Density | 0.84 g/cm³ | [2] |

| Flash Point | 63.5 °C | [2] |

| H-Bond Acceptor Count | 2 | [2] |

| H-Bond Donor Count | 1 | [2] |

Predicted Solubility Profile

-

Polar Protic Solvents (e.g., ethanol, methanol, isopropanol): The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the N-H group, allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to be soluble in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), dimethylformamide (DMF)): The polarity of the morpholine ring suggests good solubility in polar aprotic solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The four methyl groups contribute to the nonpolar character of the molecule. This structural feature suggests that this compound will exhibit at least partial, if not complete, solubility in nonpolar solvents.

It has been noted in the literature that this compound has high solubility in organic solvents.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Calibrated micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and other standard laboratory glassware

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Protocol:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. If necessary, centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates the workflow for the isothermal shake-flask method.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Qualitative Solubility Classification

A simpler, qualitative approach can be used for rapid classification of solubility.

Protocol:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the compound as soluble, partially soluble, or insoluble in the tested solvent.

This method is useful for initial solvent screening.

The logical flow for a qualitative solubility test is shown below.

Caption: Decision workflow for qualitative solubility classification.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, its chemical structure suggests good solubility in polar and at least partial solubility in nonpolar organic solvents. This technical guide provides a framework for researchers by outlining detailed experimental protocols for the empirical determination of its solubility profile. The provided methodologies can be employed to generate the necessary data to support the use of this compound in various research and development applications. It is recommended that researchers perform these experiments to ascertain the precise solubility in their solvent systems of interest.

References

The Unseen Influence: A Technical Guide to the Steric Hindrance Effects of 3,3,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis and drug development, the spatial arrangement of atoms within a molecule plays a pivotal role in dictating its reactivity and interactions. Steric hindrance, the congestion caused by the physical presence of bulky substituents, can be a powerful tool to control reaction pathways, enhance selectivity, and modulate biological activity. This technical guide delves into the profound steric hindrance effects of 3,3,5,5-tetramethylmorpholine, a unique and valuable heterocyclic amine. By strategically positioning four methyl groups on the morpholine scaffold, this compound exhibits distinct properties that render it a non-nucleophilic base of choice in a variety of organic transformations. This paper will explore its synthesis, physicochemical properties, and applications, with a focus on quantitative data, detailed experimental protocols, and the mechanistic underpinnings of its sterically driven reactivity.

Physicochemical Properties and Synthesis

This compound is a solid cyclic amine with the molecular formula C₈H₁₇NO.[1] The four methyl groups at the C3 and C5 positions create a sterically crowded environment around the nitrogen atom, which is central to its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Boiling Point | 169 °C at 760 mmHg | [2] |

| Density (predicted) | 0.841 g/cm³ | [2] |

| pKa (predicted) | 9.22 ± 0.60 | [3] |

Synthesis: The classical synthesis of this compound involves the acid-catalyzed cyclization of di-(1-hydroxy-2-methyl-2-propyl)amine.[4]

Experimental Protocol: Synthesis of this compound[5]

A detailed experimental protocol for the synthesis of this compound is provided below, based on the established cyclization method.

Materials:

-

Di-(1-hydroxy-2-methyl-2-propyl)amine

-

Methanesulfonic acid

-

10% Sodium hydroxide solution

-

Methylene chloride

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3.0 g of di-(1-hydroxy-2-methyl-2-propyl)amine.

-

Carefully add a catalytic amount of methanesulfonic acid to the flask.

-

Heat the reaction mixture to 130 °C and maintain this temperature for over 10 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a 10% sodium hydroxide solution until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the product with methylene chloride (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the methylene chloride.

-

Purify the crude product by distillation to yield this compound as a colorless oil.

Expected Yield: Approximately 50%.[4]

Steric Hindrance and its Impact on Reactivity

The defining characteristic of this compound is the pronounced steric shielding of the nitrogen atom's lone pair of electrons by the four bulky methyl groups. This steric hindrance has a profound impact on its chemical reactivity, primarily by differentiating its basicity from its nucleophilicity.

Basicity vs. Nucleophilicity:

-

Basicity is a thermodynamic property that measures a molecule's ability to accept a proton (H⁺). The steric bulk around the nitrogen in this compound does not significantly hinder its ability to abstract a small proton.

-

Nucleophilicity is a kinetic property that describes the rate at which a molecule donates its electron pair to an electrophilic center, often a carbon atom. Due to the steric congestion, the nitrogen atom in this compound is a poor nucleophile, as the bulky methyl groups impede its approach to larger electrophilic centers.

This dichotomy makes this compound an excellent example of a non-nucleophilic base . It can effectively deprotonate acidic substrates without the complication of undesired nucleophilic side reactions.

Caption: The steric hindrance from bulky methyl groups in this compound leads to its character as a non-nucleophilic base.

Applications in Organic Synthesis

The unique properties of this compound make it a valuable reagent in various organic transformations where a strong, non-nucleophilic base is required.

Deprotonation of Terminal Alkynes

The deprotonation of terminal alkynes to form acetylides is a fundamental carbon-carbon bond-forming reaction. Strong bases are required; however, many strong bases are also potent nucleophiles, which can lead to side reactions. The steric bulk of this compound allows for the efficient deprotonation of terminal alkynes without competing nucleophilic attack.[4]

Caption: Deprotonation of a terminal alkyne using this compound.

Synthesis of N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as organocatalysts and ligands in transition metal catalysis. Their synthesis often involves the deprotonation of an imidazolium or imidazolinium salt precursor. This compound can serve as the base in this deprotonation step, effectively generating the free carbene.[4]

Experimental Protocol: General Procedure for NHC Synthesis using a Hindered Base

The following is a general procedure for the synthesis of an NHC from its corresponding imidazolium salt using a sterically hindered base like this compound.

Materials:

-

Imidazolium salt (e.g., 1,3-dimesitylimidazolium chloride)

-

This compound

-

Anhydrous solvent (e.g., THF or toluene)

-

Schlenk flask and other equipment for air-sensitive reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazolium salt in the anhydrous solvent.

-

Add a stoichiometric amount of this compound to the solution at room temperature with stirring.

-

The reaction mixture is typically stirred for several hours to ensure complete deprotonation. The formation of the free carbene can often be monitored by NMR spectroscopy.

-

The resulting solution of the N-heterocyclic carbene can be used in situ for subsequent reactions, or the carbene can be isolated if it is stable.

Caption: Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolium salt.

Conclusion

This compound stands out as a valuable tool in the arsenal of synthetic chemists and drug development professionals. Its utility is a direct consequence of the significant steric hindrance imparted by the four methyl groups, which effectively decouples its basicity from its nucleophilicity. This unique characteristic allows it to function as a potent, non-nucleophilic base, enabling a range of chemical transformations that would be complicated by the use of more conventional bases. From the deprotonation of sensitive substrates to the generation of important catalytic species, the "unseen influence" of steric hindrance in this compound provides a clear example of how the three-dimensional structure of a molecule can be harnessed to achieve specific and desirable chemical outcomes. Further exploration of its applications in complex molecule synthesis and catalysis is warranted.

References

An In-depth Technical Guide to the Electronic Properties of 3,3,5,5-Tetramethylmorpholine for Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Landscape of Morpholine Derivatives

3,3,5,5-Tetramethylmorpholine, a sterically hindered cyclic amine, possesses a unique electronic structure that governs its reactivity, intermolecular interactions, and potential biological activity. Understanding its electronic properties is paramount for applications in drug design, catalysis, and materials science. The core electronic properties that define the behavior of a molecule are its ionization potential, electron affinity, and dipole moment. This technical guide outlines the standard experimental and computational protocols for determining these fundamental parameters.

Core Electronic Properties: A Theoretical Overview

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. A lower IP indicates that the molecule is more easily oxidized. For this compound, the lone pair of electrons on the nitrogen atom is expected to be the most easily ionizable, significantly influencing its donor properties.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability of the molecule to accept an electron and form a stable anion. The electron affinity of morpholine derivatives is influenced by the presence of electron-withdrawing or -donating groups.

Dipole Moment (µ): A measure of the separation of positive and negative charges within a molecule. It is a vector quantity that reflects the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. The dipole moment is crucial for understanding solubility, intermolecular forces, and interactions with biological targets.

Experimental Protocols for Determining Electronic Properties

While specific experimental data for this compound is not available, the following are detailed methodologies commonly employed for organic molecules.

Determination of Ionization Potential

Method: Mass Spectrometry (Electron Ionization)

Mass spectrometry is a powerful technique to determine the ionization potential of volatile organic compounds.[1] The underlying principle involves bombarding the gaseous sample with a beam of electrons of known energy and detecting the resulting ions.

Experimental Workflow:

Protocol:

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer's inlet system, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are passed through a chamber where they are bombarded by a beam of electrons. The energy of these electrons is varied.

-

Ion Detection: The positively charged molecular ions (M+) and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a magnetic sector or quadrupole).

-

Data Acquisition: The ion current is measured at the detector for each electron energy.

-

Data Analysis: A plot of ion current versus electron energy, known as an ionization efficiency curve, is generated. The onset of the curve, which corresponds to the minimum energy required to form the molecular ion, is the ionization potential. The critical slope method is often used for a more precise determination.[2][3]

Determination of Electron Affinity

Method: Electron Capture Detector (ECD)

The electron capture detector is a highly sensitive device used in gas chromatography that can also be employed to determine the electron affinity of molecules that can capture thermal electrons to form a stable negative ion.[4][5]

Experimental Workflow:

Protocol:

-

Sample Introduction: A solution of this compound is injected into a gas chromatograph (GC).

-

Separation: The compound travels through the GC column and is separated from the solvent and any impurities.

-

Detection: The eluted compound enters the electron capture detector, which contains a radioactive source (e.g., ⁶³Ni) that emits beta particles, creating a steady stream of thermal electrons.

-

Electron Capture: Molecules of this compound with a positive electron affinity will capture these electrons, causing a decrease in the standing current.

-

Signal Generation: This decrease in current is measured and produces a signal.

-

Data Analysis: The response of the ECD is related to the electron capture coefficient, which in turn can be correlated with the electron affinity of the molecule. Calibration with compounds of known electron affinities is typically required.

Determination of Dipole Moment

Method: Capacitance Measurement (Debye Method)

The dipole moment of a molecule can be determined by measuring the change in capacitance of a capacitor when the substance is placed between its plates.[6] This method is based on the alignment of polar molecules in an electric field.

Experimental Workflow:

References

The Unexplored Potential of 3,3,5,5-Tetramethylmorpholine Derivatives: A Technical Review of Emerging Biological Activities

For Immediate Release

A deep dive into the nascent but potentially significant biological activities of 3,3,5,5-tetramethylmorpholine derivatives reveals a landscape ripe for further scientific exploration. While the broader class of morpholine-containing compounds is well-established in medicinal chemistry, derivatives of this compound remain a largely untapped resource. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on their biological activities, offering a foundation for researchers, scientists, and drug development professionals interested in this unique chemical space.

The inherent structural features of the this compound scaffold, particularly the gem-dimethyl substitution, suggest potential for developing derivatives with favorable pharmacokinetic properties, such as enhanced metabolic stability and solubility. Preliminary findings indicate that these derivatives may have roles as nitric oxide donors and have been investigated for other biological activities.

Nitric Oxide Donors: A Key Area of Investigation

A significant potential application of this compound derivatives is in the development of nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. The controlled release of NO is a key therapeutic strategy for a range of cardiovascular and other diseases.

A patent has described the synthesis of a diazeniumdiolate (DAZD) derivative of this compound. This derivative is predicted to function as an NO donor with a half-life of approximately 1.5 hours, suggesting its potential for controlled NO release.[1]

General Synthetic Pathway for Diazeniumdiolate-based NO Donors

The following diagram illustrates a generalized pathway for the formation of a diazeniumdiolate on a secondary amine, such as the nitrogen atom in the this compound ring, to create an NO-donating compound.

Experimental Protocol: General Synthesis of Diazeniumdiolates

While the specific protocol for the this compound derivative is detailed in the patent literature, a general method for the synthesis of diazeniumdiolates from secondary amines is as follows:

-

Dissolution: The secondary amine (e.g., this compound) is dissolved in an aprotic organic solvent, such as diethyl ether or acetonitrile.

-

Purging: The solution is thoroughly purged with an inert gas, such as argon, to remove all oxygen.

-

Pressurization: The reaction vessel is charged with high-purity nitric oxide gas at a specified pressure (e.g., 5 atm).

-

Reaction: The mixture is stirred at room temperature for a specified period (e.g., 24-72 hours) to allow for the formation of the diazeniumdiolate.

-

Isolation: The resulting solid product is isolated by filtration, washed with the solvent, and dried under vacuum.

Screening for Other Biological Activities

Beyond nitric oxide donation, the this compound scaffold has been included in broader screening campaigns to identify new drug leads.

Inhibition of Bacterial Type III Secretion Systems

The Type III Secretion System (T3SS) is a virulence factor in many Gram-negative bacteria, making it an attractive target for novel antibacterial agents. In a high-throughput screening campaign to identify inhibitors of the T3SS, this compound was evaluated but did not show inhibitory activity.[2]

| Compound | Target | Assay | Result |

| This compound | Type III Secretion System (T3SS) | High-Throughput Screening | No significant inhibition observed[2] |

Neurotransmitter Reuptake and Nicotinic Acetylcholine Receptor Antagonism

Some commercial suppliers of this compound suggest that its derivatives have been investigated as inhibitors of neurotransmitter reuptake (specifically for dopamine and norepinephrine) and as antagonists of nicotinic acetylcholine receptors. However, a thorough review of publicly accessible scientific literature did not yield primary research articles substantiating these claims with quantitative data (e.g., IC50 values) or detailed experimental methodologies for derivatives of this specific scaffold.

The Role of the Gem-Dimethyl Group in Drug Design

The presence of gem-dimethyl groups on the morpholine ring is a key structural feature of this compound. This substitution pattern can offer several advantages in drug design, including:

-

Metabolic Stability: The methyl groups can shield adjacent positions from metabolic enzymes, potentially increasing the compound's half-life.

-

Conformational Rigidity: The steric bulk of the gem-dimethyl groups can lock the morpholine ring into a specific conformation, which can be beneficial for binding to a biological target.

-

Improved Solubility: The introduction of alkyl groups can modulate the lipophilicity of the molecule, which can influence its solubility and permeability across biological membranes.

The following diagram illustrates the logical relationship between the gem-dimethyl substitution and its potential impact on drug-like properties.

Conclusion and Future Directions

The exploration of this compound derivatives is in its infancy. The available evidence, though sparse, points towards nitric oxide donation as a promising avenue for further research and development. The negative finding in the context of T3SS inhibition provides a valuable data point for future screening efforts. The unverified claims of activity at neurotransmitter transporters and receptors highlight a gap in the publicly available literature that warrants further investigation to either substantiate or refute these potential activities.

Given the potential benefits conferred by the gem-dimethyl substitution pattern, the this compound scaffold represents a promising, yet under-explored, platform for the design of novel therapeutic agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of its derivatives to fully elucidate their therapeutic potential.

References

A Comprehensive Technical Guide to the Safe Handling and Disposal of 3,3,5,5-Tetramethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and disposal of 3,3,5,5-Tetramethylmorpholine, a substituted morpholine derivative utilized in various chemical syntheses. Due to the limited availability of specific safety and toxicity data for this compound, this document incorporates safety protocols for structurally similar compounds, such as morpholine and other cyclic amines, to ensure a comprehensive and cautious approach.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 19412-12-5 | [1] |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| Boiling Point | 169°C at 760 mmHg | [2][3] |

| Flash Point | 63.5°C | [2][3] |

| Density | 0.84 g/cm³ | [2][3] |

| Form | Solid | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 21.3 Ų | [1] |

Hazard Identification and Safety Precautions

While specific toxicological data for this compound is limited, it is classified as acutely toxic if swallowed. General safety precautions for handling amines and morpholine derivatives should be strictly followed.[4]

GHS Classification

| Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) |

| Warning | H302: Harmful if swallowed |

Source:[5]

General Safety and Handling Precautions

-

Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7] Eyewash stations and safety showers must be readily accessible.[8]

-

Personal Protective Equipment (PPE) : Appropriate PPE is mandatory to prevent skin and eye contact.[4][7] This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[9][10] For tasks with a higher risk of exposure, additional protective clothing may be necessary.[11]

-

Hygiene Practices : Avoid eating, drinking, or smoking in areas where this chemical is handled or stored.[12] Wash hands thoroughly after handling.[13] Contaminated clothing should be removed immediately and laundered before reuse.[14]

-

Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and explosion-proof equipment where necessary.[15]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed as part of a comprehensive risk assessment before any work with this compound commences. The following are general methodologies for safe handling and in-lab transport.

Protocol for Weighing and Dispensing

-

Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and a labeled receiving container.

-

Donning PPE : Put on all required personal protective equipment as outlined in the PPE Selection Workflow diagram below.

-

Dispensing : Perform all weighing and dispensing operations within the chemical fume hood.[7] Use a spatula to carefully transfer the solid from its storage container to the weighing vessel. Avoid creating dust.

-

Transfer : Securely cap the receiving container after the transfer is complete.

-

Decontamination : Clean any residual solid from the balance and work surface using a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.

-

Doffing PPE : Remove PPE in the correct order to prevent cross-contamination and dispose of single-use items in the appropriate waste stream.

-

Hand Washing : Wash hands thoroughly with soap and water.

Protocol for In-Lab Transport

-

Container Inspection : Before moving the chemical, inspect the primary container for any signs of damage or leaks. Ensure the lid is securely fastened.

-

Secondary Containment : Place the primary container in a compatible and leak-proof secondary container, such as a bottle carrier or a chemical-resistant tray.[7]

-

Labeling : Ensure both the primary and secondary containers are clearly labeled with the chemical name and primary hazards.[7]

-

Transport : Carry the secondary container with both hands and avoid jostling. Use a cart for transporting larger quantities.

-

Storage : Upon arrival at the destination, place the chemical in a designated, well-ventilated storage area away from incompatible materials.[4]

Emergency Procedures

Established emergency procedures are critical for mitigating the risks associated with accidental exposure or spills.

First Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[16]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[16]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

Spill Response

The appropriate response to a spill depends on its size and location. The following workflow provides a general guideline. For large spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[18][19]

Spill Response Workflow

Caption: A flowchart outlining the general procedure for responding to a chemical spill.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[13][20] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[20] The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

This compound and any materials contaminated with it should be treated as hazardous waste.[7]

-

Waste Collection : Collect waste in a clearly labeled, compatible, and leak-proof container. The label should include the words "Hazardous Waste" and the full chemical name.[7]

-

Prohibited Disposal : DO NOT dispose of this compound down the drain or in the regular trash.[7] This can lead to environmental contamination and may be a violation of local regulations.

-

Waste Pickup : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safety Protocols

The following diagrams provide visual guidance for key safety-related decisions and workflows.

Personal Protective Equipment (PPE) Selection Workflow

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS # 19412-12-5, this compound: more information. [ww.chemblink.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Buy this compound | 19412-12-5 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. velsafe.com [velsafe.com]

- 11. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. chemos.de [chemos.de]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. echemi.com [echemi.com]

- 18. offices.austincc.edu [offices.austincc.edu]

- 19. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 20. durhamtech.edu [durhamtech.edu]

Methodological & Application

Application Notes and Protocols: 3,3,5,5-Tetramethylmorpholine in Proton Sponge Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylmorpholine is a sterically hindered secondary amine that presents significant potential as a non-nucleophilic base in organic synthesis. Its structural architecture, featuring four methyl groups flanking the nitrogen atom within a morpholine ring, imparts a high degree of steric hindrance. This steric bulk is a critical feature for applications requiring a "proton sponge"—a strong base with low nucleophilicity. Such bases are highly valued in reactions where proton abstraction is desired without the complication of nucleophilic attack on electrophilic centers. This document provides a summary of the known properties of this compound and detailed protocols for its application as a non-nucleophilic base, drawing analogies from the well-characterized sterically hindered base, 2,2,6,6-tetramethylpiperidine (TMP).

Principle of Action: The Proton Sponge Concept

The efficacy of this compound as a proton sponge stems from its unique structural and electronic properties. The lone pair of electrons on the nitrogen atom is readily available for protonation, making the molecule basic. However, the four methyl groups create a sterically crowded environment around the nitrogen, physically obstructing its approach to larger electrophilic atoms, thereby minimizing its nucleophilicity. This combination of high basicity and low nucleophilicity allows it to selectively abstract protons from a substrate, even in the presence of electrophilic functional groups that would typically react with a conventional strong base.

3,3,5,5-Tetramethylmorpholine in Catalysis: Application and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,5,5-Tetramethylmorpholine is a sterically hindered, non-nucleophilic amine that holds potential as a catalyst in various organic transformations. Its bulky nature can be advantageous in reactions where selectivity is crucial and side reactions involving the catalyst are to be minimized. While specific, documented applications of this compound as a primary catalyst are not extensively reported in peer-reviewed literature, its structural characteristics suggest its utility as a base catalyst in reactions such as the Knoevenagel condensation. This document provides a hypothetical application note and detailed protocols for the use of this compound as a catalyst in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Application Note: Knoevenagel Condensation Catalyzed by this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. The reaction is typically catalyzed by a base. Sterically hindered amines, such as this compound, can serve as effective catalysts by facilitating the deprotonation of the active methylene compound without competing in nucleophilic addition to the carbonyl reactant.

This application note describes the use of this compound as a catalyst for the condensation of an aromatic aldehyde with an active methylene compound.

Table 1: Hypothetical Screening of Reaction Conditions

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 5 | Toluene | 80 | 6 | 85 |

| 2 | Benzaldehyde | Malononitrile | 10 | Toluene | 80 | 4 | 92 |

| 3 | Benzaldehyde | Malononitrile | 10 | Ethanol | 80 | 4 | 78 |

| 4 | Benzaldehyde | Malononitrile | 10 | Toluene | 100 | 2 | 95 |

| 5 | 4-Nitrobenzaldehyde | Malononitrile | 10 | Toluene | 100 | 1.5 | 98 |

| 6 | 4-Methoxybenzaldehyde | Malononitrile | 10 | Toluene | 100 | 3 | 91 |

| 7 | Benzaldehyde | Ethyl Cyanoacetate | 10 | Toluene | 100 | 6 | 88 |

Experimental Workflow

Application Notes and Protocols for 3,3,5,5-Tetramethylmorpholine in Dehydrohalogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3,3,5,5-tetramethylmorpholine, a sterically hindered amine base, in dehydrohalogenation reactions for the synthesis of alkenes. Its significant steric bulk around the nitrogen atom minimizes its nucleophilicity, thereby reducing the likelihood of competing substitution reactions (SN2) and favoring the desired elimination (E2) pathway.

Introduction to this compound as a Base

This compound is a cyclic tertiary amine characterized by substantial steric hindrance due to the presence of four methyl groups on the morpholine ring. This structural feature makes it an effective non-nucleophilic base for promoting elimination reactions, particularly dehydrohalogenation of alkyl halides. The primary role of this compound in these reactions is to abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen, leading to the formation of a double bond.

Key Advantages:

-

High Selectivity for Elimination: The steric hindrance minimizes nucleophilic attack on the electrophilic carbon of the alkyl halide, thus favoring the E2 elimination pathway over SN2 substitution.

-

Reduced Side Products: By minimizing substitution, the use of this compound can lead to cleaner reaction profiles and higher yields of the desired alkene product.

-

Moderate Basicity: While sterically hindered, it possesses sufficient basicity to effectively promote dehydrohalogenation.

General Protocol for Dehydrohalogenation of Alkyl Halides

This protocol describes a general procedure for the dehydrohalogenation of a secondary or tertiary alkyl halide using this compound.

Materials:

-

Alkyl halide (e.g., 2-bromobutane, 2-chloro-2-methylpropane)

-

This compound

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification supplies (separatory funnel, drying agent, rotary evaporator, silica gel for chromatography)

Experimental Procedure:

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition:

-

To the flask, add the alkyl halide (1.0 equivalent).

-

Add the anhydrous aprotic solvent (e.g., THF) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Add this compound (1.5 - 2.0 equivalents) to the reaction mixture via a syringe. The excess base ensures complete reaction.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. The reaction progress should be monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

-

Typical reaction times can range from 2 to 24 hours.

-

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a weak aqueous acid (e.g., 1 M HCl) to remove the protonated morpholine salt, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.

-

Data Presentation: Substrate Scope and Regioselectivity

The choice of a sterically hindered base like this compound can influence the regioselectivity of the dehydrohalogenation, often favoring the formation of the less substituted (Hofmann) alkene product, especially with sterically demanding substrates. This contrasts with smaller, unhindered bases that typically yield the more substituted (Zaitsev) alkene.

| Substrate | Base | Major Product (Regioselectivity) | Typical Yield (%) |

| 2-Bromobutane | This compound | 1-Butene (Hofmann) | Varies |

| 2-Bromobutane | Sodium Ethoxide | 2-Butene (Zaitsev) | Varies |

| 2-Bromo-2-methylbutane | This compound | 2-Methyl-1-butene (Hofmann) | High |

| 2-Bromo-2-methylbutane | Potassium tert-butoxide | 2-Methyl-1-butene (Hofmann) | High |

Visualizing the Workflow and Logic

Dehydrohalogenation Experimental Workflow

Caption: A typical experimental workflow for dehydrohalogenation.

Regioselectivity in E2 Elimination

Caption: Influence of base size on regioselectivity.

E2 Elimination Mechanism

Caption: The concerted E2 elimination mechanism.

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 3,3,5,5-Tetramethylmorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the rapid and efficient synthesis of organic compounds utilizing derivatives of 3,3,5,5-tetramethylmorpholine under microwave irradiation. The use of microwave technology in organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and improve purity when compared to conventional heating methods. The sterically hindered nature of the this compound moiety can offer unique advantages in directing reaction pathways and influencing the properties of the final products.

Application Note 1: Rapid Microwave-Assisted Synthesis of Chalcones Bearing a this compound Moiety

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, which form the central core for a variety of important biological compounds. The synthesis of chalcones is often achieved through a Claisen-Schmidt condensation. Microwave-assisted synthesis offers a significant acceleration of this reaction.[1] This protocol details the synthesis of a chalcone derivative incorporating a this compound scaffold, a structural motif of interest in medicinal chemistry due to the potential for increased metabolic stability and altered pharmacokinetic properties conferred by the gem-dimethyl substitution.

Experimental Protocol: Microwave-Assisted Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of morpholine-based chalcones.[2]

Reactants:

-

4-(3,3,5,5-tetramethylmorpholino)acetophenone

-

Substituted Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

Procedure:

-

To a 10 mL microwave vial, add 4-(3,3,5,5-tetramethylmorpholino)acetophenone (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol).

-

Add 3 mL of a 5% solution of NaOH in ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80°C for 2-5 minutes with a power of 50-100 Watts.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the vial to cool to room temperature.

-

The product often crystallizes directly from the reaction mixture. Collect the crystals by filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of chalcones based on analogous morpholine derivatives.[2]

| Entry | Substituted Benzaldehyde | Time (min) | Power (W) | Temperature (°C) | Yield (%) |

| 1 | 4-Bromobenzaldehyde | 2 | 50 | 80 | >90 |

| 2 | 3,4-Dichlorobenzaldehyde | 2 | 50 | 80 | >90 |

| 3 | 4-Bromo-3-fluorobenzaldehyde | 2 | 50 | 80 | >90 |

| 4 | 2-Chlorobenzaldehyde | 2 | 50 | 80 | >90 |

Mandatory Visualization

Caption: Workflow for microwave-assisted chalcone synthesis.

Application Note 2: Microwave-Assisted Buchwald-Hartwig Amination with this compound

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Microwave irradiation has been shown to significantly accelerate this transformation, reducing reaction times from hours to minutes.[4] The use of a sterically hindered secondary amine like this compound can be challenging under thermal conditions, but microwave heating can often overcome the steric barriers to facilitate the coupling.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is a general procedure adapted from the microwave-assisted double amination of aryl bromides.[3]

Reactants:

-

Aryl Bromide

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (t-BuONa)

-

Toluene

Procedure:

-

In a microwave vial, combine the aryl bromide (1.0 mmol), this compound (1.1 mmol), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and t-BuONa (1.4 mmol).

-

Add dry toluene (4.0 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 10-30 minutes with a power of up to 300 W.

-

After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., chloroform) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

The following table presents representative data for microwave-assisted Buchwald-Hartwig amination with various secondary amines, demonstrating the general applicability of the method.[4]

| Entry | Aryl Bromide | Secondary Amine | Time (min) | Temperature (°C) | Yield (%) |

| 1 | 1,4-Dibromobenzene | Acridine | 30 | 150 | 86 |

| 2 | 1,4-Dibromobenzene | Phenothiazine | 30 | 150 | 40 |

| 3 | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Phenoxazine | 30 | 150 | 75 |

| 4 | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Acridine | 30 | 150 | 73 |

Mandatory Visualization

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 3,3,5,5-Tetramethylmorpholine and Its Analogs in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged structural component in many bioactive molecules and is frequently incorporated into drug candidates to improve their pharmacokinetic profiles.[2]

Application: Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues as Potential Smoking Cessation Aids

Derivatives of 3,3,5,5-tetramethylmorpholine, such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine, have been synthesized and evaluated for their potential as smoking cessation aids, acting as inhibitors of monoamine uptake and antagonists of nicotinic acetylcholine receptors.[2][3] The following sections detail the synthetic protocol and key data for these compounds.

The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues generally proceeds through the reduction of a 2-hydroxy-morpholine intermediate. A representative reaction scheme is provided below.

Caption: Synthetic workflow for the reduction of a 2-hydroxy-morpholine intermediate.

-

Reaction Setup: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol [(S,S)-4a] hemi-d-tartrate (990 mg, 3.00 mmol) in 12 mL of 50% aqueous ethanol is prepared in a suitable reaction vessel.

-

Reduction: The solution is cooled to 0 °C in an ice bath and treated with sodium borohydride (NaBH₄) (450 mg, 12 mmol). The reaction mixture is then stirred overnight at room temperature.

-

Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated hydrochloric acid (HCl).

-

Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extracted twice with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by chromatography or crystallization to yield the hemi-d-tartrate salt.

The following table summarizes the in vitro biological activity data for a series of synthesized 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues.[2]

| Compound | R¹ | R² | Dopamine Uptake IC₅₀ (nM) | Norepinephrine Uptake IC₅₀ (nM) | Serotonin Uptake IC₅₀ (nM) | α3β4-nAChR IC₅₀ (µM) |

| (S,S)-5a | H | Cl | 130 ± 10 | 18 ± 1 | >10,000 | 0.8 ± 0.1 |

| (S,S)-5b | H | F | 150 ± 20 | 25 ± 2 | >10,000 | 1.0 ± 0.1 |

| (S,S)-5c | H | H | 200 ± 30 | 40 ± 5 | >10,000 | 2.5 ± 0.3 |

| (S,S)-5d | Me | Cl | 80 ± 7 | 12 ± 1 | >10,000 | 0.5 ± 0.05 |

Signaling Pathway Context: Inhibition of Monoamine Transporters

The synthesized morpholine analogues exert their potential therapeutic effect by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This action increases the concentration of these neurotransmitters, which is a mechanism relevant for treating conditions like depression and nicotine addiction.

Caption: Mechanism of action of morpholine analogues on dopamine transport.

Broader Role of the Morpholine Scaffold in Pharmaceuticals